Cas no 188489-07-8 (Flufenpyr-ethyl)

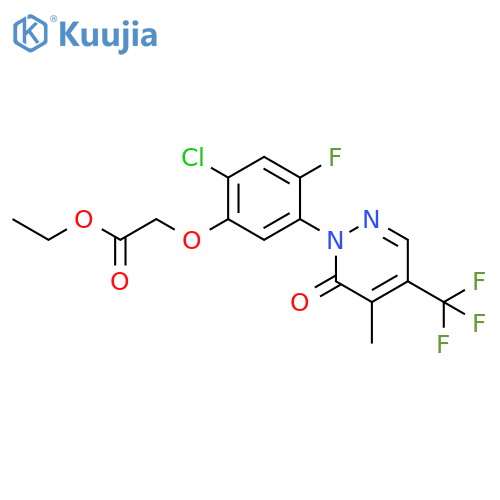

Flufenpyr-ethyl structure

商品名:Flufenpyr-ethyl

CAS番号:188489-07-8

MF:C16H13ClF4N2O4

メガワット:408.732037305832

CID:202232

Flufenpyr-ethyl 化学的及び物理的性質

名前と識別子

-

- Acetic acid,2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]-,ethyl ester

- Acetic acid,2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]pheno...

- ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]phenoxy]acetate

- ethyl {2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1(6H)-yl]phenoxy}acetate

- ethyl 2-[2-chloro-4-fluoro-5-[5-methyl-6-oxo-4-(trifluoromethyl)-1(6H)-pyridazinyl]phenoxy]acetate

- ethyl 2-chloro-5-[1,6-dihydro-5-methyl-6-oxo-4-(trifluoromethyl)pyridazin-1-yl]-4-fluorophenoxyacetate

- s-3153

- FLUFENPYR-ETHYL

- FLUFENPYL-ETHYL STANDARD

- flufenpyr-ethyl (bsi, pa iso)

- Flufenpyr-ethyl

-

- インチ: InChI=1S/C16H13ClF4N2O4/c1-3-26-14(24)7-27-13-5-12(11(18)4-10(13)17)23-15(25)8(2)9(6-22-23)16(19,20)21/h4-6H,3,7H2,1-2H3

- InChIKey: DNUAYCRATWAJQE-UHFFFAOYSA-N

- ほほえんだ: CCOC(COC1=C(Cl)C=C(F)C(N2N=CC(C(F)(F)F)=C(C)C2=O)=C1)=O

計算された属性

- せいみつぶんしりょう: 408.05000

じっけんとくせい

- PSA: 70.42000

- LogP: 3.29410

Flufenpyr-ethyl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | F188480-1g |

Flufenpyr-ethyl |

188489-07-8 | 1g |

$ 9200.00 | 2023-09-07 | ||

| A2B Chem LLC | AE99578-10mg |

FLUFENPYR-ETHYL |

188489-07-8 | 10mg |

$767.00 | 2024-04-20 |

Flufenpyr-ethyl 関連文献

-

Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

188489-07-8 (Flufenpyr-ethyl) 関連製品

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2228237-62-3(4-1-(aminooxy)-2-methylpropan-2-yl-2-fluoro-N,N-dimethylaniline)

- 1804359-84-9(4-(Chloromethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-acetonitrile)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 503537-97-1(4-bromooct-1-ene)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:188489-07-8)FLUFENPYR-ETHYL

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:188489-07-8)Flufenpyr-ethyl

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ